

Unveiling the Therapeutic Potential: A Comparative Analysis of 4-(1-Adamantyl)aniline Derivatives

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Compound of Interest

Compound Name: 4-(1-Adamantyl)aniline

Cat. No.: B176474

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For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of scaffolds explored in medicinal chemistry, the adamantane nucleus holds a place of prominence due to its unique lipophilic and rigid structure, which can favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides an in-depth comparison of the biological activities of various **4-(1-Adamantyl)aniline** derivatives, focusing on their anticancer, antiviral, and enzyme inhibitory properties, supported by experimental data and detailed methodologies.

At a Glance: Comparative Biological Activity

The **4-(1-Adamantyl)aniline** scaffold has served as a versatile template for the development of compounds with diverse biological activities. Modifications to the aniline moiety, the adamantyl cage, or the linker connecting them have yielded derivatives with potent anticancer, antiviral, and enzyme-inhibitory effects. Below is a summary of the key findings from various studies.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Derivatives of **4-(1-Adamantyl)aniline** have demonstrated significant antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the induction of

apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in μM) of representative **4-(1-Adamantyl)aniline** derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Derivative	Target Cancer Cell Line	IC ₅₀ (μM)	Reference
Adamantane-containing indole derivative 20a	Hep3B (Liver Cancer)	0.02	[1]
Adamantyl isothiourea derivative 6	Hep-G2 (Liver Cancer)	3.86	[2][3]
Adamantyl isothiourea derivative 5	Hep-G2 (Liver Cancer)	7.70	[2][3]
Adamantyl pyran-4-one derivative 2	K562 (Leukemia), HeLa (Cervical), Caco-2 (Colorectal), NCI-H358 (Lung)	13.1 - 43.0	[4]
Adamantyl pyran-4-one derivative 9	K562 (Leukemia), HeLa (Cervical), Caco-2 (Colorectal), NCI-H358 (Lung)	13.1 - 43.0	[4]

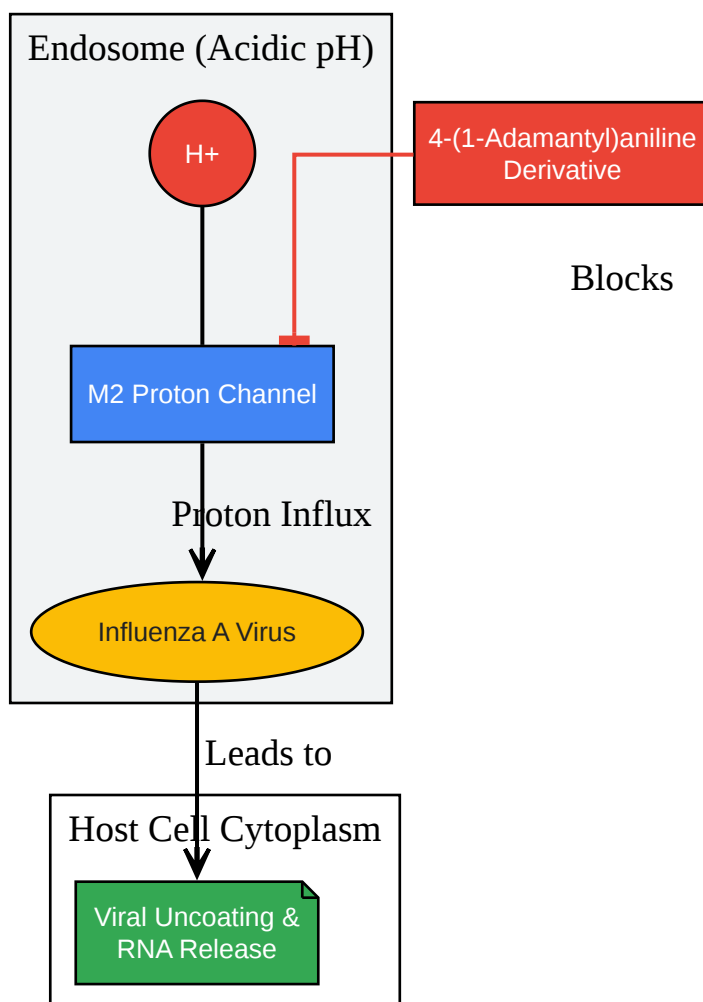
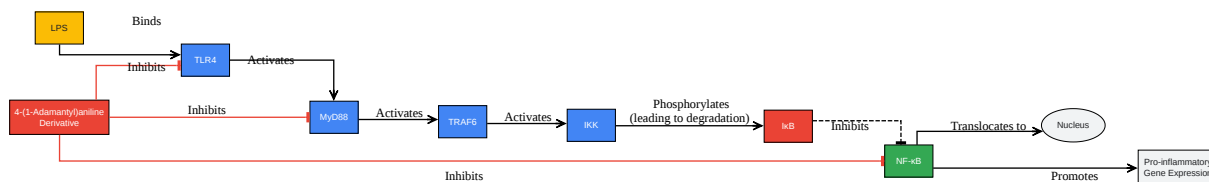
Structure-Activity Relationship (SAR) Insights:

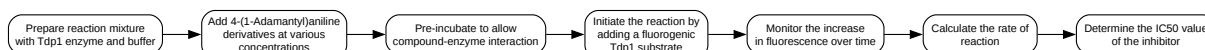
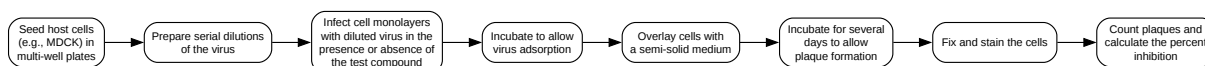
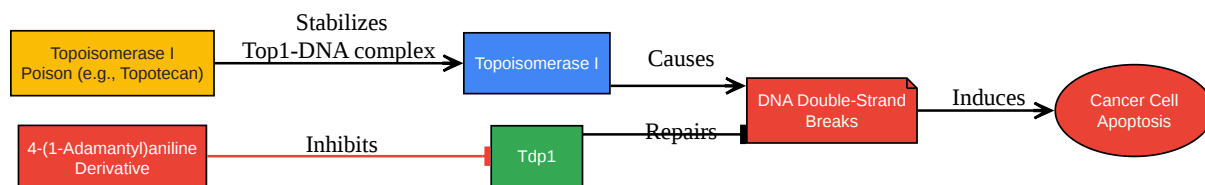
- Substitution on the Phenyl Ring: The introduction of specific substituents on the phenyl ring of the aniline moiety has been shown to significantly influence anticancer activity. For instance, an indole-containing derivative exhibited potent inhibition of HIF-1 α in Hep3B cells. [1]

- **Isothiourea Derivatives:** Adamantane-linked isothiourea derivatives have shown promising cytotoxic effects, particularly against hepatocellular carcinoma. The morpholine-containing derivatives were generally more potent than their 4-phenylpiperazine analogues.^{[2][3]}
- **Pyran-4-one Conjugates:** The position of the adamantyl acyl group on the pyran-4-one ring is a critical determinant of antitumor activity.

Signaling Pathway: TLR4-MyD88-NF- κ B Inhibition

Several adamantane derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor- κ B (NF- κ B) signaling pathway.^[2] This pathway is often upregulated in cancer and plays a crucial role in inflammation-driven tumor progression.





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